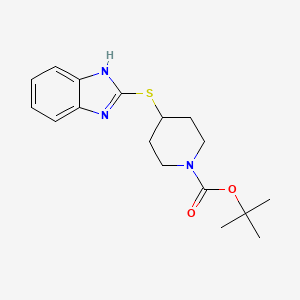
Chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexafluoroacetylacetone can be synthesized through the hydration of hexafluoroacetylacetone, yielding 1,1,1,5,5,5-hexafluoropentane-2,2,4,4-tetraol . The reaction typically involves the use of metal-chelate complexes with metals such as copper (II), nickel (II), cobalt (II), neodymium (III), rhodium (III), iron (III), and chromium (III) .
Industrial Production Methods
Industrial production methods for hexafluoroacetylacetone involve the use of advanced chemical processes and equipment to ensure high purity and yield. The compound is often produced in large quantities for use in various applications, including as a chelating agent and in the synthesis of other chemical compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoroacetylacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also occur, leading to the formation of various reduced forms of the compound.
Substitution: Substitution reactions are common, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of hexafluoroacetylacetone include metal salts, reducing agents, and oxidizing agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of hexafluoroacetylacetone depend on the specific reaction conditions and reagents used. For example, the compound can form metal-chelate complexes with various metals, leading to the formation of different metal-organic compounds .
Applications De Recherche Scientifique
Hexafluoroacetylacetone has a wide range of scientific research applications, including:
Biology: The compound is used in biological research to study the interactions between metals and organic molecules.
Medicine: Hexafluoroacetylacetone is used in medicinal chemistry to develop new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of hexafluoroacetylacetone involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its oxygen atoms and forming stable, ring-like structures. This chelation process is essential for various chemical reactions and applications, as it stabilizes the metal ions and enhances their reactivity .
Comparaison Avec Des Composés Similaires
Hexafluoroacetylacetone is similar to other compounds such as 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. it is unique in its ability to form stable metal-chelate complexes and its wide range of applications in scientific research and industry . Other similar compounds include:
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: Used as a chelating ligand and in the production of liquid crystals.
Hexafluoroacetylacetone: Synonym for 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one.
Propriétés
Formule moléculaire |
C15H6CrF18O6 |
|---|---|
Poids moléculaire |
676.17 g/mol |
Nom IUPAC |
chromium;1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H; |
Clé InChI |
HWKPDQBCGOIWGE-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4'-Amino[1,1'-biphenyl]-4-yl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13995402.png)

![7-[2-(4-bromophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13995414.png)

![4-Chloro-6-(1-methylpyrazol-4-yl)thieno[3,2-d]pyrimidine](/img/structure/B13995419.png)


![N,2-dibenzyl-1-[(3,4-dimethoxyphenyl)methyl]-7-methoxy-1H-isoquinolin-6-amine](/img/structure/B13995440.png)

![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B13995454.png)
![5-bromospiro[1H-indole-3,6'-oxane]-2,2'-dione](/img/structure/B13995455.png)


